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ethane

Controlled Release Matrix Tablet Anticancer Drug Delivery

Ethyl Cellulose (EC, CAS 9004-57-3) is a non-ionic, hydrophobic cellulose ether recognized as a safe (GRAS) pharmaceutical excipient for oral and topical formulations, as defined by major pharmacopoeias. Its key structural attributes are its ethoxyl content (typically 45-52% w/w) and the resulting degree of substitution (DS, typically 2.3-2.6) , which are the primary drivers of its water insolubility, organic solvent solubility, and film-forming properties.

Molecular Formula C8H24
Molecular Weight 120.28 g/mol
CAS No. 9000-36-6
Cat. No. B3069327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethane
CAS9000-36-6
Molecular FormulaC8H24
Molecular Weight120.28 g/mol
Structural Identifiers
SMILESCC.CC.CC.CC
InChIInChI=1S/4C2H6/c4*1-2/h4*1-2H3
InChIKeyVYOXYQYMMWGNSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityONE OF THE LEAST SOLUBLE OF THE GUMS
ABSORBS WATER TO FORM VISCOUS SOLUTIONS @ LOW CONCN

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Ethyl Cellulose (CAS 9004-57-3) for Sustained-Release Pharmaceutical Excipients


Ethyl Cellulose (EC, CAS 9004-57-3) is a non-ionic, hydrophobic cellulose ether recognized as a safe (GRAS) pharmaceutical excipient for oral and topical formulations, as defined by major pharmacopoeias [1]. Its key structural attributes are its ethoxyl content (typically 45-52% w/w) and the resulting degree of substitution (DS, typically 2.3-2.6) [2], which are the primary drivers of its water insolubility, organic solvent solubility, and film-forming properties . These molecular characteristics are commercially controlled to create distinct viscosity and substitution grades that directly dictate performance in applications like controlled-release matrix tablets and barrier film coatings .

Technical Rationale for Avoiding Generic Substitution of Ethyl Cellulose (EC)


Generic substitution of ethyl cellulose is high-risk due to the interplay of two independently variable molecular parameters: ethoxyl content and viscosity grade (molecular weight). A change in ethoxyl content from 48% to 50% can alter solubility in specific solvent blends [1], while a change in viscosity grade from 10 cP to 50 cP will dramatically increase solution viscosity and alter drug release kinetics from a matrix or film [2]. Unlike some excipients where a single grade suffices, the performance of EC is locked to a specific combination of these parameters. Substituting a different grade, or a chemically similar cellulose ether like ethylhydroxyethyl cellulose (EHEC), without rigorous re-validation introduces significant risk to critical quality attributes (CQAs) such as dissolution profile and mechanical integrity of the final dosage form [3].

Quantitative Performance Differentiators of Ethyl Cellulose (EC) Against Key Comparators


Sustained-Release Efficiency: EC vs. Eudragit® RS/RL in 5-FU Formulations

In a study comparing cellulosic and acrylic polymers for controlled release of 5-fluorouracil (5-FU), ethyl cellulose (EC) demonstrated a significantly superior sustained-release effect compared to acrylic polymers Eudragit S100 (E-S100) and Eudragit RS100 (E-RS100). The EC-based formulation released only ~70% of the drug over 8 hours, whereas Eudragit-based formulations released 85-87% in the same timeframe, indicating EC provides a more effective and prolonged diffusion barrier [1].

Controlled Release Matrix Tablet Anticancer Drug Delivery

Thermal Processing Requirements: High Tg of Ethyl Cellulose vs. Eudragit® RS

Ethyl cellulose's high glass transition temperature (Tg) is a key differentiator for applications requiring thermal stability. A direct comparison study found that EC has a Tg of approximately 133°C, compared to 58°C for Eudragit® RS. This higher Tg directly translates to more demanding thermal processing conditions; for dry powder coating applications, EC required a higher curing temperature and longer time than Eudragit® RS to achieve proper film coalescence [1].

Film Coating Hot Melt Extrusion Polymer Curing

pH-Independent Water Insolubility and Permeability

As a hydrophobic polymer, ethyl cellulose is fundamentally water-insoluble across a wide pH range (2-12) [1], a property that distinguishes it from water-soluble cellulose ethers like Hydroxypropyl Methylcellulose (HPMC) and pH-dependent enteric polymers like Eudragit L/S. Studies evaluating drug release from water-insoluble matrices confirm that EC's lower permeability is a direct consequence of its high Tg and hydrophobic nature, resulting in greater matrix integrity and slower release compared to more permeable or water-soluble alternatives [2].

Taste Masking Moisture Barrier Enteric Protection

Mechanical Properties of Ethyl Cellulose Films: A Consideration for Coating Robustness

The mechanical properties of ethyl cellulose films are highly dependent on the processing method. A study comparing films cast from aqueous pseudolatex dispersions to those from organic solutions found that pseudolatex-cast EC films are inherently weaker and more brittle. They exhibited lower puncture strength and elongation values compared to their solvent-cast counterparts [1].

Film Coating Tensile Strength Polymer Dispersion

Regulatory Clarity and Compendial Monograph Compliance

Ethyl cellulose is a globally harmonized excipient with established monographs in major pharmacopoeias including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) [1]. The USP monograph has reached Stage 6 of the Pharmacopoeial Discussion Group (PDG) process, indicating formal approval and alignment across these jurisdictions . This level of compendial recognition is not universal for all novel or modified-release polymers.

Pharmacopoeia GRAS Regulatory Filing

Optimal Scientific and Industrial Application Scenarios for Ethyl Cellulose (EC)


Formulation of Robust Matrix Tablets for Highly Water-Soluble Drugs

This scenario leverages EC's low permeability and high matrix integrity to achieve a 12-24 hour release profile for drugs prone to dose dumping. The evidence shows EC provides a 15-17 percentage point reduction in release at 8 hours compared to acrylic polymers [1]. For drugs like metoprolol tartrate or 5-FU, EC matrices are preferable to more permeable systems like Eudragit RS, which can exhibit much faster release due to higher permeability and lower Tg [2].

Protective and Taste-Masking Film Coatings via Organic Solvent Processing

For products requiring a thin, robust, and pH-independent barrier, EC is the polymer of choice for organic solvent-based coating processes. Its solubility in a range of organic solvents [1] and ability to form strong, non-tacky films make it ideal for taste-masking bitter APIs or providing a protective seal coat over hygroscopic cores. The high Tg (133°C) ensures the coating remains stable and non-tacky even under elevated temperature stress [2].

Hot-Melt Extrusion of Solid Dispersions with High Tg APIs

The high glass transition temperature (Tg ≈ 133°C) and thermoplastic nature of EC make it a suitable carrier for hot-melt extrusion (HME) [1]. It is particularly valuable when formulating with high-melting-point or high-Tg active pharmaceutical ingredients (APIs), where a polymer with a similarly high Tg can help stabilize the amorphous solid dispersion against recrystallization during storage, thereby maintaining supersaturation and bioavailability.

Aqueous Coating of Multiparticulates using Pseudo-latex Dispersions

While solvent-based coatings offer superior film strength [1], aqueous pseudo-latex dispersions of EC (e.g., Surelease®) are the preferred industrial choice for coating pellets or granules due to environmental, safety, and cost considerations. This application scenario is validated by the widespread use of these aqueous systems for producing sustained-release multiparticulate dosage forms, but it requires careful optimization of plasticizer type and curing conditions to overcome the inherent brittleness of the aqueous-cast films [2].

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